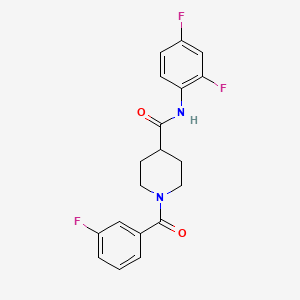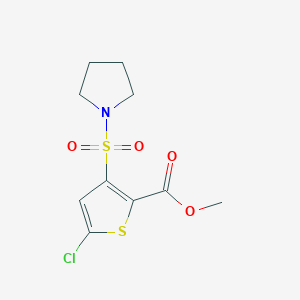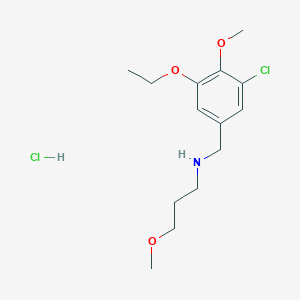![molecular formula C21H24N2O5S B4446321 methyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4446321.png)
methyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate
説明
Methyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as MS-275 or Entinostat, and it belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors). HDAC inhibitors have been found to have anticancer properties, and MS-275 is no exception.
作用機序
The mechanism of action of MS-275 involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC enzymes, MS-275 can increase the acetylation of histone proteins, leading to the activation of gene expression. This activation of gene expression can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MS-275 has been found to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, MS-275 has also been found to inhibit angiogenesis, which is the growth of new blood vessels. This inhibition of angiogenesis can lead to the suppression of tumor growth. MS-275 has also been found to have anti-inflammatory and immunomodulatory effects, which can be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of MS-275 is that it has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of HDAC enzymes in gene expression and cancer progression. However, one limitation of MS-275 is that it can be toxic to normal cells at high concentrations. This can make it difficult to study the effects of MS-275 on normal cells in vitro.
将来の方向性
There are many future directions for the study of MS-275. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of MS-275 with other anticancer drugs to enhance its efficacy. MS-275 has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the potential of MS-275 in these areas.
Conclusion:
In conclusion, MS-275 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy and other areas of medicine. MS-275 is a potent HDAC inhibitor that has been found to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has also been found to have anti-inflammatory and immunomodulatory effects. While MS-275 has limitations, it is a valuable tool for studying the role of HDAC enzymes in gene expression and cancer progression, and it has potential applications in the treatment of a variety of diseases.
科学的研究の応用
MS-275 has been extensively studied for its potential applications in cancer therapy. HDAC inhibitors have been found to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has been found to be effective against a variety of cancers, including breast cancer, lung cancer, and leukemia. In addition to its anticancer properties, MS-275 has also been found to have anti-inflammatory and immunomodulatory effects.
特性
IUPAC Name |
methyl 1-[4-methyl-3-(phenylsulfamoyl)benzoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-8-9-17(20(24)23-12-10-16(11-13-23)21(25)28-2)14-19(15)29(26,27)22-18-6-4-3-5-7-18/h3-9,14,16,22H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXSYYJXUBMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine dihydrochloride](/img/structure/B4446249.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4446257.png)
![N-(2-methoxy-1-methylethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446261.png)
![3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4446262.png)

![3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446283.png)
![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446290.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4446296.png)

![N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4446310.png)
![5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4446316.png)
![1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4446320.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4446326.png)